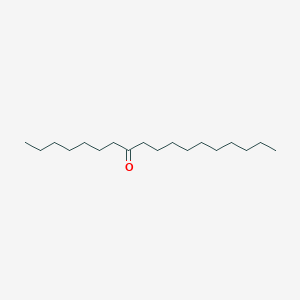

8-Octadecanone

描述

Contextualization within Long-Chain Ketone Chemistry

Long-chain ketones, such as 8-octadecanone, are a class of organic compounds characterized by a carbonyl group bonded to two alkyl groups, where at least one is a long hydrocarbon chain. libretexts.org The position of the carbonyl group is a key structural feature that differentiates isomers and influences their physical and chemical properties. vulcanchem.comrsc.org For instance, the melting point of long-chain ketones is affected by the position of the central dipole created by the carbonyl group, which impacts the crystal packing in the solid state. rsc.org

The chemistry of these ketones is dominated by the reactivity of the carbonyl group. ebsco.com They can undergo nucleophilic addition reactions, be reduced to form secondary alcohols (like 8-octadecanol), or be oxidized. vulcanchem.com The long alkyl chains make them soluble in non-polar organic solvents but poorly soluble in water. vulcanchem.comlibretexts.org Due to their structure, long-chain ketones serve as versatile building blocks in organic synthesis for creating more complex molecules. nih.gov

Significance in Natural Product Chemistry Investigations

This compound has been identified as a constituent in various natural sources, particularly in plants and fungi. Its presence is often detected through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of extracts. updatepublishing.combotanyjournals.cominnovareacademics.in For example, it was found to constitute 4.02% of the methanolic leaf extract of Rhynchosia minima. updatepublishing.comresearchgate.net It has also been identified in the flowers of Ceropegia bulbosa, the leaves and callus of Cayratia pedata, and the fungus Aspergillus niger. rjpponline.orgchemijournal.comconnectjournals.com

The identification of this compound in these organisms is significant as it is often associated with bioactive properties. Research has highlighted its antimicrobial activity against various bacterial and fungal strains. updatepublishing.comrjpponline.orgphytojournal.com This makes it a compound of interest in the search for new natural antimicrobial agents.

Table 2: Natural Occurrences of this compound

| Natural Source | Part Used | Percentage in Extract |

|---|---|---|

| Rhynchosia minima | Leaves (methanolic extract) | 4.02% updatepublishing.comresearchgate.net |

| Ceropegia bulbosa var. lushii | Flowers (chloroform extract) | 0.92% rjpponline.org |

| Cayratia pedata | Callus | Not specified chemijournal.com |

| Cenchrus biflorus | Root, Stem, Leaves | Present phytojournal.com |

| Aspergillus niger | Fungal extract | Present connectjournals.com |

| Calocera viscosa | Sporocarp (ethanolic extract) | Present innovareacademics.in |

Overview of Current Research Trajectories for Alkyl Ketones

Current research on alkyl ketones, including long-chain varieties like this compound, spans several areas, with a significant focus on developing efficient and environmentally friendly synthetic methods. mdpi.com Functionalized long-chain ketones are valuable motifs in bioactive compounds and pharmaceuticals, driving the need for innovative synthetic protocols. nih.govresearchgate.net

One area of research is the transition metal-catalyzed homologation (chain extension) of aryl ketones to produce long-chain ketones and aldehydes. nih.govresearchgate.net Another modern approach involves the direct oxidation of long-chain alkanes. For instance, the use of non-thermal, atmospheric plasma has been explored as a "green" method to oxidize n-octadecane, yielding secondary alcohols and ketones like this compound. udel.edu This plasma-based method avoids harsh chemical reagents and operates at ambient conditions.

Furthermore, research into the reactivity of alkyl ketones continues to evolve. A notable development is the use of alkyl cyclopropyl (B3062369) ketones in catalytic formal [3+2] cycloadditions. researchgate.netacs.org This research establishes a new class of substrates for catalysis, enabling the synthesis of complex, sp³-rich products from relatively unreactive ketones. researchgate.netacs.org These trajectories highlight a move towards more sustainable and versatile methods for both synthesizing and utilizing alkyl ketones in chemical research.

Table 3: Selected Synthetic Methods for Ketones

| Method | Description | Key Features |

|---|---|---|

| Oxidation of Secondary Alcohols | A secondary alcohol (e.g., 8-octadecanol) is oxidized using agents like Jones reagent or PCC. | Classical and selective method for ketone formation. |

| Plasma Oxidation | Non-thermal plasma is used to oxidize long-chain alkanes (e.g., n-octadecane) or alcohols. | Environmentally friendly approach operating at ambient temperature and pressure. udel.edu |

| Heck-Type Cross-Coupling | Aryl ketones undergo multi-carbon homologation via C-C bond cleavage and coupling with alkenols. | Allows for the construction of complex long-chain ketones from simpler aryl ketones. nih.govresearchgate.net |

| Catalytic Cycloaddition | Alkyl cyclopropyl ketones are used as substrates in SmI₂-catalyzed formal [3+2] cycloadditions. | A novel catalytic method to create complex cyclic products. researchgate.netacs.org |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

79246-41-6 |

|---|---|

分子式 |

C18H36O |

分子量 |

268.5 g/mol |

IUPAC 名称 |

octadecan-8-one |

InChI |

InChI=1S/C18H36O/c1-3-5-7-9-10-11-13-15-17-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3 |

InChI 键 |

IAIYDMODPGGWBM-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCC(=O)CCCCCCC |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies

Discovery in Plant Kingdom Extracts

The presence of 8-Octadecanone has been documented in extracts derived from different parts of several plants, including leaves, flowers, and tissue cultures. The extraction process typically involves the use of solvents like methanol (B129727) or ethanol (B145695) to isolate the plant's chemical constituents.

The compound this compound has been identified in the methanolic leaf extracts of Rhynchosia minima, a flowering plant in the legume family. phytojournal.com Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound was shown to constitute 4.02% of the total compounds in the extract. isca.mephytojournal.com The identification process involved comparing the mass spectra of the extract's components with the spectral data from the National Institute of Standards and Technology (NIST) library. nih.gov This analysis revealed a total of 19 distinct compounds in the leaves. isca.mephytojournal.com

In studies focused on the in vitro cultivation of Corbichonia decumbens, this compound was identified as a major phytochemical in methanolic extracts of leaf-derived callus. researchgate.netresearchgate.net The research, which aimed to develop an efficient protocol for callus induction, utilized GC-MS to analyze the resulting biomass. researchgate.net The analysis detected 31 different phytochemicals, with this compound representing 9.75% of the major compounds identified. researchgate.netresearchgate.net Other significant compounds found alongside it were 1-Pentadecene (15.35%) and 1-Heptadecene (12.98%). researchgate.netresearchgate.net

The floral extracts of Ceropegia bulbosa Roxb. var. bulbosa have been found to contain this compound. A study characterizing the chemical constituents of the plant's flowers from the Thar Desert of Rajasthan, India, employed GC-MS for analysis. The compound was detected in the methanolic extract of the flowers at a relative concentration of 1.04%.

Phytochemical investigation of Eucalyptus tereticornis has confirmed the presence of this compound. A GC-MS analysis of methanolic extracts from the normal leaf, as well as insect-induced midrib and petiole galls, identified the compound among numerous other phytochemicals. While the specific concentration was not detailed, its presence was noted as part of a broader study to evaluate the phytochemical alterations resulting from insect infestation.

The ethanolic extract of Lantana camara leaves has been shown to contain this compound. The compound, categorized under the carbonyl group, was identified through GC-MS analysis as one of the bioactive phytocompounds present in the plant.

The compound this compound has been identified in various parts of Cenchrus biflorus Roxb. isca.me A comprehensive phytochemical screening using GC-MS analysis detected its presence in the root, stem, and leaf of the plant. isca.me The study utilized different solvents for extraction, including methanol, ethyl acetate, and hexane (B92381), and confirmed the presence of this compound across these different extracts. isca.me

Research Findings Summary

The following table summarizes the natural occurrence and analytical findings for this compound in the discussed plant species.

| Plant Species | Plant Part / Material | Extraction Solvent | Analytical Method | Concentration (%) | Citations |

| Rhynchosia minima | Leaf | Methanol | GC-MS | 4.02 | isca.mephytojournal.com |

| Corbichonia decumbens | Leaf-derived Callus | Methanol | GC-MS | 9.75 | researchgate.netresearchgate.net |

| Ceropegia bulbosa | Flower | Methanol | GC-MS | 1.04 | |

| Eucalyptus tereticornis | Leaf, Midrib & Petiole Galls | Methanol | GC-MS | Detected | |

| Lantana camara | Leaf | Ethanol | GC-MS | Detected | |

| Cenchrus biflorus | Root, Stem, Leaf | Methanol, Ethyl Acetate, Hexane | GC-MS | Detected | isca.me |

Mentioned Compound Names

Isolation from Marine Seaweed Acanthophora deliensis (Red Alga)

The investigation into the chemical constituents of the red alga Acanthophora deliensis has not been found in the provided search results. Therefore, the isolation of this compound from this specific marine seaweed cannot be confirmed.

Differentiation from Related Ketones in Plant Matrices

The differentiation of this compound from other related ketones within complex plant matrices is primarily achieved through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.combiomedpharmajournal.org The chemical composition of plant extracts often includes a variety of lipophilic metabolites, such as very-long-chain fatty acids, primary and secondary alcohols, esters, aldehydes, and other ketones. mdpi.com

GC-MS analysis allows for the separation of individual components of a mixture based on their volatility and their interaction with the stationary phase of the chromatography column. biomedpharmajournal.org As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which acts as a chemical fingerprint. By comparing these fragmentation patterns and retention times with those of known standards or with spectral libraries like the National Institute of Standards and Technology (NIST) Mass Spectral Database, specific ketones such as this compound can be identified and distinguished from other structurally similar compounds. biomedpharmajournal.org

For instance, a study on the volatile constituents of different parts of Elsholtzia ciliata used GC-MS to separate and identify various compounds, including different ketones. scirp.org The analysis revealed that while some components were common between different plant parts, their relative contents varied, allowing for differentiation. scirp.org The identification of a specific ketone is confirmed by its characteristic mass spectrum. scirp.org

Extraction and Isolation Techniques for Phytochemicals

The isolation of this compound and other phytochemicals from natural sources relies on effective extraction and purification methods.

Solvent Extraction Methods (e.g., Methanolic, Ethanolic)

Solvent extraction is a fundamental and widely used technique for isolating bioactive compounds from plant materials. nih.gov The choice of solvent is critical and depends on the polarity of the target compounds. jocpr.comnih.gov For long-chain ketones like this compound, which are generally less polar, a range of organic solvents can be employed.

Methanolic Extraction: Methanol is a polar solvent commonly used for the extraction of a broad range of phytochemicals. ijpbs.comijcrt.org In the case of Leucas aspera, methanolic extracts have been shown to contain a high number of phytocompounds, including alkaloids, steroids, terpenoids, and phenols. ijcrt.org The process can involve soaking the dried and powdered plant material in methanol for several days, followed by filtration. ijcrt.org Cold extraction with methanol has also been utilized for Leucas aspera. ijpbs.com

Ethanolic Extraction: Ethanol is another effective solvent for extracting a wide array of compounds, including both slightly polar and slightly nonpolar molecules, making it suitable for obtaining botanical extracts. laballey.com It has been used to extract long-chain alkyl acids, esters, ketones, and alcohols from the leaves, stem bark, and root bark of Acalypha wilkesiana. researchgate.net Ethanolic extracts of Hyptis suaveolens have demonstrated notable antibacterial, phytochemical, and antioxidant properties. jfrm.ru

The selection between methanol and ethanol, or other solvents like acetone (B3395972) and petroleum ether, is often based on the desired selectivity and the specific phytochemical profile of the plant. indianbotsoc.orgbhu.ac.in Sequential extraction with solvents of increasing polarity, from non-polar (like hexane) to polar (like methanol), is a common strategy to fractionate the extract and isolate compounds with different polarities. google.com

Soxhlet Apparatus Utilization in Natural Product Chemistry

The Soxhlet apparatus is a classic and efficient method for the continuous extraction of compounds from a solid material with a limited amount of solvent. hielscher.com This technique is particularly useful for extracting nonvolatile and semi-volatile organic compounds from solids. epa.gov The process involves repeatedly washing the sample with a condensed solvent, which ensures intimate contact between the sample matrix and the extraction solvent. hielscher.comepa.gov

The powdered plant material is placed in a thimble, and a suitable solvent is heated in a flask below. indianbotsoc.orghielscher.com The solvent vaporizes, travels up to a condenser where it cools and drips back onto the sample, and once the solvent chamber is full, it siphons back into the flask, carrying the extracted compounds with it. hielscher.com This cycle repeats, allowing for a thorough extraction.

The Soxhlet method has been employed for the extraction of phytochemicals from various plants, including:

Hyptis suaveolens : Dried powder of the aerial parts was serially extracted with hexane, ethyl acetate, and methanol using a Soxhlet apparatus. nih.gov In other studies, leaves were extracted with solvents like petroleum ether, chloroform, and alcohol. researchgate.netsaspublishers.com

Cenchrus biflorus : Powdered plant parts were successively extracted with methanol, ethyl acetate, and hexane using hot continuous Soxhlet extraction. phytojournal.com

Calocera viscosa : The sporocarp was subjected to Soxhlet extraction with petroleum ether, chloroform, and ethanol. innovareacademics.in

Callus Culture Approaches for Metabolite Production

Plant callus culture is a biotechnological tool that offers an alternative for the production of secondary metabolites under controlled laboratory conditions, independent of environmental and geographical factors. plantcelltechnology.comengineering.org.cn This technique involves growing a mass of undifferentiated plant cells (callus) on a nutrient medium supplemented with plant hormones. plantcelltechnology.com

Studies have shown that callus cultures can be a source of various phytochemicals. iajpr.com For instance, research on Corbichonia decumbens demonstrated the induction of callus from leaf explants on a Murashige and Skoog (MS) medium. phytojournal.comresearchgate.net Subsequent GC-MS analysis of the methanolic extract of this callus revealed the presence of 31 phytochemical compounds, including this compound, which was identified as one of the major components with a relative abundance of 9.75%. phytojournal.comresearchgate.net

The production of secondary metabolites in callus cultures can be influenced by the composition of the culture medium, including the types and concentrations of plant growth regulators like auxins and cytokinins. plantcelltechnology.com Elicitors, which are signaling molecules, can also be added to the culture to enhance the biosynthesis and accumulation of specific metabolites. researchgate.netimpactfactor.org This approach allows for the potential large-scale production of valuable compounds like this compound without relying on the harvesting of wild plants. researchgate.net

Considerations for Yield and Purity in Natural Isolates

The yield and purity of this compound isolated from natural sources are influenced by a multitude of factors throughout the extraction and purification process. mdpi.com

Factors Affecting Yield:

Extraction Method: The choice of extraction technique significantly impacts the yield. Methods like Soxhlet extraction are generally more efficient than simple maceration, though they may not be suitable for thermolabile compounds. nih.gov Advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance yields by improving mass transfer and breaking down cell walls. jocpr.comacs.org

Solvent Selection: The solvent's polarity, selectivity, and ability to solubilize the target compound are crucial. jocpr.comnih.gov Optimizing the solvent-to-solid ratio is also important to maximize extraction efficiency while minimizing solvent usage. jocpr.comacs.org

Extraction Parameters: Time, temperature, and pressure are key parameters that need to be optimized. mdpi.comresearchgate.net Longer extraction times or higher temperatures can increase yield but also risk degrading sensitive compounds. jocpr.combrainly.com

Source Material: The concentration of the target compound in the plant or organism itself, which can vary based on genetics, growing conditions, and harvest time, is a primary determinant of the final yield. mdpi.com The physical state of the material, such as particle size, also plays a role. mdpi.com

Factors Affecting Purity:

Initial Purity of Source: The presence of contaminants or a complex mixture of related compounds in the raw material can make purification challenging. brainly.comtutorchase.com

Extraction Selectivity: The chosen solvent and extraction method may co-extract other compounds with similar chemical properties to this compound, leading to an impure initial extract. scielo.br

Purification Techniques: Achieving high purity often requires multiple purification steps. nih.gov Techniques like chromatography (including column chromatography and HPLC) are essential for separating the target compound from impurities. nih.govtutorchase.com Recrystallization can also be used to enhance the purity of solid compounds. tutorchase.com

Compound Stability: The stability of this compound during the extraction and purification process is critical. mdpi.com Degradation due to heat, light, or chemical reactions can lead to the formation of impurities. jocpr.com

The table below summarizes key factors influencing the yield and purity of natural isolates.

| Factor | Influence on Yield | Influence on Purity |

| Extraction Method | High-efficiency methods (Soxhlet, UAE, MAE) can increase yield. nih.govjocpr.com | Method selectivity affects the co-extraction of impurities. |

| Solvent Choice | Optimal solvent maximizes the dissolution of the target compound. jocpr.com | A highly selective solvent can reduce the number of co-extracted impurities. nih.gov |

| Extraction Conditions | Optimized time, temperature, and pressure can maximize extraction. researchgate.net | Harsh conditions can cause degradation and the formation of impurities. jocpr.com |

| Source Material | Higher initial concentration of the target compound leads to higher yield. mdpi.com | A complex matrix with many related compounds makes purification difficult. tutorchase.com |

| Purification Steps | Product loss is possible during multiple purification stages. tutorchase.com | Advanced techniques like chromatography are crucial for high purity. nih.govtutorchase.com |

Chemical Synthesis and Derivatization Strategies

Established Synthetic Routes to 8-Octadecanone

Oxidation of 8-Octadecanol (B8747906) Precursors

The most direct method for synthesizing this compound is the oxidation of its corresponding secondary alcohol, 8-octadecanol. This transformation can be accomplished using a variety of oxidizing agents and techniques, ranging from classical chromium-based reagents to modern plasma oxidation methods. jove.comlibretexts.org The choice of method depends on factors such as desired yield, selectivity, and environmental considerations.

Chromium(VI)-based reagents are powerful and effective oxidants for converting secondary alcohols into ketones. wikipedia.org

Jones Reagent: The Jones oxidation involves treating a secondary alcohol with a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972). wikipedia.orgadichemistry.com This reagent readily oxidizes secondary alcohols to ketones, often in high yields. organic-chemistry.orgchemistrysteps.com The mechanism begins with the formation of a chromate (B82759) ester from the alcohol and chromic acid (formed in situ). alfa-chemistry.comyoutube.com A base, such as water, then abstracts a proton from the carbon bearing the hydroxyl group, leading to the elimination of a chromium(IV) species and the formation of the ketone's carbon-oxygen double bond. youtube.comlibretexts.org Due to the strong acidic conditions and the presence of water, the Jones reagent is less suitable for substrates with acid-sensitive functional groups. adichemistry.comalfa-chemistry.com

Pyridinium Chlorochromate (PCC): PCC is a milder and more selective oxidizing agent compared to the Jones reagent. chemistrysteps.comlibretexts.org It is a complex of chromium trioxide, pyridine, and hydrochloric acid, typically used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). organic-chemistry.orgresearchgate.net This anhydrous nature is crucial as it prevents the over-oxidation of primary alcohols to carboxylic acids and is ideal for the clean conversion of secondary alcohols like 8-octadecanol to ketones like this compound. chemistrysteps.comlibretexts.org The reaction with PCC also proceeds through a chromate ester intermediate, followed by an elimination step to yield the ketone. libretexts.org Its mildness makes it compatible with a wider range of functional groups. organic-chemistry.org

Table 1: Comparison of Chromium-Based Oxidants for Secondary Alcohol Oxidation

| Feature | Jones Reagent | Pyridinium Chlorochromate (PCC) |

| Composition | CrO₃ in H₂SO₄/acetone/water wikipedia.org | C₅H₅NH[CrO₃Cl] in CH₂Cl₂ organic-chemistry.org |

| Reactivity | Strong, vigorous oxidant chemistrysteps.com | Mild, selective oxidant chemistrysteps.com |

| Conditions | Strongly acidic, aqueous adichemistry.com | Mildly acidic, anhydrous organic-chemistry.orgorganic-chemistry.org |

| Selectivity | Less selective; may affect acid-sensitive groups organic-chemistry.org | More selective; compatible with many functional groups organic-chemistry.org |

| Typical Product (from 2° Alcohol) | Ketone wikipedia.orgalfa-chemistry.com | Ketone chemistrysteps.comlibretexts.org |

A modern, catalyst-free approach for the functionalization of long-chain alkanes involves the use of non-thermal, atmospheric plasma. acs.orgosti.gov In this method, a pulsed dielectric barrier discharge is applied to a He/O₂ gas mixture over a liquid n-octadecane substrate. acs.orgudel.edu This process generates reactive oxygen species that attack the alkane chain. osti.gov

Research has shown that this technique primarily yields C18 secondary alcohols and ketones, with an optimal combined molar yield of approximately 29.2%. acs.orgudel.edu The reaction proposes that direct hydroxylation of alkyl radicals and subsequent disproportionation reactions are the main pathways to forming alcohols and ketones. acs.org Longer treatment times or higher power inputs can lead to further oxidation, resulting in the formation of dialcohols and diketones. acs.orgudel.edu This method represents an environmentally friendlier alternative to traditional heavy-metal oxidants, operating at ambient conditions without the need for catalysts. osti.gov

Acylation Reactions Involving Octadecanoyl Chloride

Acylation reactions provide a versatile method for forming carbon-carbon bonds and synthesizing ketones. The Friedel-Crafts acylation is a classic example, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst (like AlCl₃) to form an aromatic ketone. masterorganicchemistry.comorganic-chemistry.org

While Friedel-Crafts acylation specifically targets aromatic rings, acyl chlorides like octadecanoyl chloride can also be used to synthesize aliphatic ketones by reacting them with organometallic reagents. For instance, the reaction of an acyl chloride with an organocadmium or organocuprate (Gilman) reagent is a standard method for ketone synthesis. To synthesize this compound specifically, one would react undecanoyl chloride with a heptyl-containing organometallic reagent. The use of octadecanoyl chloride itself would lead to the formation of a different, larger ketone. The general principle involves the nucleophilic attack of the organometallic's carbanion on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group. youtube.comnih.gov

Ketonization of Stearic Acid Derivatives (Analogous Compounds)

The synthesis of symmetrical long-chain ketones can be achieved through the ketonic decarboxylation of carboxylic acids at high temperatures, often over a metal oxide catalyst. wikipedia.org This process, known as ketonization, involves the coupling of two carboxylic acid molecules to form a ketone, with the release of carbon dioxide and water. kuleuven.benih.gov

For example, the ketonization of stearic acid (octadecanoic acid) produces 18-pentatriacontanone (B1583050) (stearone). abo.fi This reaction can be performed under catalyst-free conditions at high temperatures (e.g., 350-400°C) or using catalysts to improve efficiency at lower temperatures. abo.fimdpi.com Various catalysts have been studied, including those based on ceria, manganese dioxide, zirconia, and titania. wikipedia.orgkuleuven.benih.govrsc.orgresearchgate.net A study utilizing solid base catalysts like Mg/Al layered double hydroxides (LDH) and mixed metal oxides (MMO) reported yields of up to 97% for the conversion of stearic acid to stearone at 250°C. mdpi.com The reaction mechanism is thought to involve the nucleophilic attack of the alpha-carbon of one acid molecule on the carbonyl group of another. wikipedia.org

Table 2: Catalytic Performance in Ketonization of Palmitic Acid (C16) to Palmitone (C31)

| Catalyst (5 wt% on ZrO₂) | Palmitic Acid Conversion (%) | Palmitone Selectivity (%) | Palmitone Yield (%) |

| ZrO₂ (unmodified) | 40.5 | 45.4 | 18.4 |

| MnO₂/ZrO₂ | 68.9 | 40.2 | 27.7 |

| CuO/ZrO₂ | 55.4 | 43.1 | 23.9 |

| La₂O₃/ZrO₂ | 50.3 | 45.1 | 22.7 |

| CoO/ZrO₂ | 51.1 | 42.1 | 21.5 |

| Data sourced from a study on palmitic acid ketonization at 340°C for 3 hours. rsc.org |

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of long-chain aliphatic ketones such as this compound is increasingly benefiting from emerging methodologies that prioritize efficiency, selectivity, and environmental sustainability. These approaches move away from classical methods that may require harsh conditions or generate significant waste, focusing instead on catalytic systems and novel activation techniques.

Catalytic Systems for Selective Carbonyl Introduction

Modern organic synthesis emphasizes the use of catalytic systems to achieve high selectivity and yield under mild conditions, aligning with the principles of green chemistry. The selective introduction of a carbonyl group into a long aliphatic chain to form ketones like this compound can be approached through several catalytic strategies.

One of the simplest green routes to ketones is the ketonization reaction, which involves the cross-condensation of two carboxylic acid molecules. researchgate.net This process is often facilitated by metal oxide catalysts and is considered sustainable. researchgate.net Another significant green method is the aerobic oxidation of alcohols. researchgate.net The selective conversion of secondary alcohols to their corresponding ketones is a fundamental transformation in organic chemistry. researchgate.net This can be achieved using molecular oxygen as the terminal oxidant, which is both inexpensive and environmentally benign. researchgate.net Catalytic systems for this transformation often involve metal complexes in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), which can achieve high yields for ketones. researchgate.net

Furthermore, biocatalytic approaches offer a renewable and cost-effective pathway. Engineered microorganisms, such as E. coli, can be developed to create metabolic platforms for the biosynthesis of ketones from simple sugars like glucose. researchgate.net This involves directing the carbon flux through specific metabolic pathways to produce precursor molecules that are then converted to the desired ketone. researchgate.net

Overview of Catalytic Systems for Ketone Synthesis

| Method | Catalyst/System | Key Features | Reference |

|---|---|---|---|

| Ketonization | Metal Oxides (e.g., Calcined Mg/Al hydrotalcites) | Utilizes carboxylic acids as starting materials; sustainable. | researchgate.net |

| Aerobic Oxidation of Alcohols | Metal Complexes + TEMPO | Uses O2 as the terminal oxidant; environmentally friendly with high yields. | researchgate.net |

| Biocatalysis | Engineered E. coli | Renewable pathway starting from glucose; cost-effective. | researchgate.net |

| Higher Alcohol Synthesis (HAS) | FeCoCuZr Catalysts | Converts syngas to higher alcohols, which can be oxidized to ketones. | nih.gov |

Stereoselective Synthesis Considerations (for related ketones)

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial when creating more complex, structurally related ketones that may possess chiral centers. Achieving stereocontrol is a primary goal in modern synthesis, and enzymes have gained significant traction for these transformations due to their high selectivity. acs.org

Biocatalytic reduction of prochiral ketones using alcohol dehydrogenases (ADHs) is a well-established method for producing enantiopure chiral alcohols. acs.orgrsc.org This process can be challenging for long-chain aliphatic substrates due to their low solubility in aqueous solutions. However, strategies such as using the ketone substrate itself as a second organic phase can overcome this limitation, enabling efficient synthesis of long-chain chiral alcohols which can serve as precursors to chiral ketones. rsc.org

For introducing chirality adjacent to the carbonyl group (the α-position), organocatalysis offers powerful solutions. Although the direct enantioselective α-alkylation of simple ketones remains a challenge, methods for the stereoselective α-formylation of ketones have been developed. scispace.com These reactions utilize chiral catalysts, such as those derived from amino acids, to control the stereochemical outcome of the C-C bond formation. scispace.com Such strategies are vital for building the complex stereochemical architecture found in many natural products and pharmaceutical agents. nih.govyoutube.com

Plasma-Induced Oxidative Functionalization

A novel and eco-friendly approach for organic synthesis is the use of non-thermal, atmospheric plasma processing to directly functionalize long-chain alkanes. udel.eduosti.gov This catalyst-free method operates at ambient conditions, offering a significant advantage over traditional oxidation methods that often require harsh conditions. osti.govosti.gov

In this process, a pulsed dielectric barrier discharge (DBD) in a gas mixture such as Helium/Oxygen (He/O2) is used to activate n-octadecane. udel.eduacs.org The plasma generates reactive species that initiate the oxidation cascade. The primary reaction pathway is believed to involve H-abstraction from the alkane chain to form an alkyl radical. This radical can then react with molecular oxygen to form a peroxyl radical, which can subsequently undergo disproportionation reactions to yield secondary alcohols and ketones. osti.gov

Research on the plasma functionalization of n-octadecane has shown that C18 secondary alcohols and ketones are the main products, achieving an optimal molar yield of approximately 29.2%. udel.eduudel.eduacs.org Prolonged plasma treatment can lead to the formation of secondary products, including dialcohols, hydroxy ketones, and diketones. osti.govudel.edu

Products from Plasma-Induced Oxidation of n-Octadecane

| Product Type | Description | Yield/Observation | Reference |

|---|---|---|---|

| Primary Oxygenates | C18 Secondary Alcohols and Ketones | Optimal molar yield of ~29.2%. Higher selectivity is achieved at shorter treatment times. | udel.eduosti.govudel.eduacs.org |

| Secondary Products | Dialcohols, Diketones, Hydroxy ketones | Formed upon prolonged plasma treatment. | osti.govudel.edu |

| Byproducts | Lighter Hydrocarbons, CO2 | Observed at longer treatment times and higher power inputs. | udel.eduacs.org |

Derivatization for Research Applications

Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific analytical method or to explore its biological activity. libretexts.org For a long-chain ketone like this compound, this is particularly useful for enhancing its detectability in complex matrices and for understanding how its structure relates to its function.

Chemical Modification for Enhanced Analytical Detection

Long-chain aliphatic ketones often lack strong chromophores or fluorophores, making their detection by common analytical techniques like UV-Vis spectroscopy or fluorescence challenging. Chemical derivatization introduces a detectable "tag" onto the molecule. libretexts.org

A widely used method for ketones is reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is highly colored and can be readily analyzed by liquid chromatography (LC) coupled with mass spectrometry (MS). researchgate.netnih.gov The use of atmospheric pressure photoionization (APPI) as the MS ion source has been shown to improve the limits of detection for less abundant long-chain carbonyls derivatized with DNPH. researchgate.netnih.gov

Another effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). It reacts with ketones to form oxime derivatives that are thermally stable and well-suited for analysis by gas chromatography (GC), often with electron capture detection (ECD) or MS. PFBHA offers advantages over DNPH, including more quantitative reactions and cleaner sample workups.

Comparison of Derivatizing Agents for Ketone Analysis

| Derivatizing Agent | Derivative Formed | Analytical Technique | Advantages | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | LC-MS (APPI) | Well-established method; improved sensitivity with APPI-MS for long-chain ketones. | researchgate.netnih.gov |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-MS, GC-ECD | Quantitative reaction, thermally stable derivatives, simple procedure. |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. mdpi.comresearchgate.net This involves synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating their activity.

For a molecule like this compound, an SAR study would involve creating derivatives to probe the importance of different structural features. These modifications could include:

Altering Chain Length: Synthesizing shorter or longer symmetric ketones (e.g., 7-tetradecanone, 9-icosanone) to determine the optimal alkyl chain length for a given activity.

Varying Carbonyl Position: Moving the ketone group along the chain (e.g., 2-octadecanone, 4-octadecanone) to assess the impact of its position.

Introducing Unsaturation: Creating analogues with double or triple bonds in the alkyl chains to explore the effect of conformational rigidity.

Adding Functional Groups: Incorporating groups like hydroxyls, halogens, or aromatic rings onto the chains to probe specific interactions with a biological target.

The synthesis of these analogues can be accomplished using the catalytic methods described previously, such as the ketonization of different fatty acids or the oxidation of the corresponding long-chain secondary alcohols. researchgate.netnih.gov By comparing the biological activities of these systematically designed analogues, researchers can build a model of the key structural requirements for activity.

Potential Analogues of this compound for SAR Studies

| Modification Type | Example Analogue | Rationale for Synthesis |

|---|---|---|

| Chain Length Variation | 7-Hexadecanone | Investigate the effect of overall lipophilicity and size. |

| Carbonyl Position Isomerism | 2-Octadecanone | Determine the importance of the carbonyl group's location for target binding. |

| Introduction of Unsaturation | Octadec-11-en-8-one | Assess the impact of chain flexibility and potential for π-stacking interactions. |

| Functional Group Addition | 18-Hydroxy-8-octadecanone | Probe for specific hydrogen bonding interactions. |

Grignard Reagent-Mediated Chain Elongation in Ketone Synthesis

The synthesis of long-chain ketones such as this compound can be effectively achieved through the strategic application of Grignard reagents, which facilitates the formation of new carbon-carbon bonds. This method is a cornerstone of organic synthesis, allowing for the construction of complex carbon skeletons from simpler precursors.

One of the prominent strategies for synthesizing ketones using Grignard reagents involves their reaction with nitriles. masterorganicchemistry.comchemistrysteps.com This reaction proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group. organicchemistrytutor.com The initial product of this addition is an imine salt, which is then hydrolyzed in a subsequent step to yield the desired ketone. pearson.comlibretexts.org A key advantage of this method is that the reaction typically ceases after the initial addition to the nitrile, preventing the formation of tertiary alcohols that can occur when Grignard reagents react with other carbonyl compounds like esters. chemistrysteps.comorganicchemistrytutor.com

For the specific synthesis of this compound, a plausible route involves the reaction of heptylmagnesium bromide with undecanenitrile (B1346573). In this reaction, the heptyl group from the Grignard reagent adds to the carbon of the nitrile group in undecanenitrile. The subsequent workup with aqueous acid hydrolyzes the intermediate imine, yielding this compound. masterorganicchemistry.comlibretexts.org

The general reaction scheme is as follows:

Formation of the Grignard Reagent: Heptyl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form heptylmagnesium bromide.

Reaction with Nitrile: The prepared Grignard reagent is then added to a solution of undecanenitrile in an appropriate solvent. The reaction is typically carried out under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. quora.com

Hydrolysis: After the initial reaction is complete, the resulting imine-magnesium salt intermediate is hydrolyzed, usually with a dilute aqueous acid, to produce this compound. masterorganicchemistry.com

CH₃(CH₂)₅CH₂MgBr + CH₃(CH₂)₉C≡N → [CH₃(CH₂)₅CH₂C(NMgBr)(CH₂)₉CH₃] → (H₃O⁺) → CH₃(CH₂)₅CH₂C(=O)(CH₂)₉CH₃

An alternative, though less commonly detailed in general literature, would be the reaction of decylmagnesium bromide with octanenitrile. The choice between these two routes may depend on the commercial availability and cost of the starting nitriles and alkyl halides.

The following interactive table summarizes the key components and conditions for the synthesis of this compound via the reaction of heptylmagnesium bromide and undecanenitrile.

| Reactant/Condition | Role/Description | Example |

| Grignard Reagent | Nucleophilic source of the heptyl group | Heptylmagnesium Bromide |

| Nitrile | Electrophilic substrate providing the carbonyl carbon and the decyl group | Undecanenitrile |

| Solvent | Anhydrous ether to stabilize the Grignard reagent | Diethyl ether or THF |

| Reaction Temperature | Typically initiated at low temperatures and may be brought to room temperature or refluxed | 0 °C to reflux |

| Workup | Acidic aqueous solution to hydrolyze the imine intermediate | Dilute H₂SO₄ or NH₄Cl (aq) |

| Product | The target long-chain ketone | This compound |

This synthetic approach highlights the utility of Grignard reagents in elongating carbon chains and constructing specific ketone isomers, which would be more challenging to prepare using other methods. The success of the synthesis relies heavily on maintaining anhydrous conditions throughout the process to ensure the reactivity of the Grignard reagent is preserved for the desired nucleophilic addition to the nitrile. quora.com

Analytical and Structural Characterization Methodologies

Chromatographic Techniques for Compound Identification and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, which is essential before identification and quantification. unite.it For a compound like 8-Octadecanone, which is often found within complex biological or synthetic mixtures, chromatographic separation is a critical first step. ijlsr.comupdatepublishing.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. imist.maresearchgate.net This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying specific substances within a sample. researchgate.net In several phytochemical studies, GC-MS has been successfully employed to identify this compound as a constituent in plant extracts. For instance, it was identified in the methanolic leaf extract of Rhynchosia minima (L.) DC., where it constituted 4.02% of the extract, and in the methanolic extract of Epipremnum aureum leaves, where it was found to be 7.27% of the total compounds. ijlsr.comupdatepublishing.com

The GC-MS process begins by injecting a sample into the GC system, where it is vaporized. thermofisher.com An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a long, thin capillary column. ijlsr.comimist.ma The separation of compounds is based on their different boiling points and affinities for the stationary phase lining the column. thermofisher.com Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and elute first. thermofisher.com

Once the separated compounds exit the GC column, they enter the mass spectrometer. imist.ma Inside the MS, molecules are bombarded with electrons, causing them to ionize and break apart into charged fragments. uoguelph.ca The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z). imist.ma The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for its identification. uoguelph.ca This technique is highly effective for analyzing complex mixtures, such as plant extracts or essential oils, to separate and identify individual components like this compound. unite.itrjpponline.org

The identification of this compound is confirmed by interpreting its mass spectrum and comparing it against a reference library. rjpponline.org The mass spectrum displays the relative abundance of various fragments plotted against their m/z ratio. imist.ma For this compound, the fragmentation pattern is characteristic of a long-chain aliphatic ketone.

A crucial step in the identification process is matching the experimental mass spectrum of an unknown compound with the spectra in a comprehensive database. osti.gov The National Institute of Standards and Technology (NIST) maintains one of the most extensive and widely used mass spectral libraries. jordilabs.comsisweb.com When the mass spectrum of a compound separated by GC is analyzed, a search algorithm compares it to the thousands of spectra in the NIST library. jordilabs.com The system calculates a "match factor" or "probability score" that indicates the similarity between the unknown spectrum and a library spectrum. osti.govjordilabs.com A high match factor (typically >900 out of 1000) provides strong evidence for the compound's identity. jordilabs.comthermofisher.com The identification of this compound in various research studies has been confirmed through this library matching process. rjpponline.orgresearchgate.net

| Study Subject | Plant Part | This compound Percentage (%) | Analytical Method | Reference |

| Rhynchosia minima | Leaves | 4.02 | GC-MS | updatepublishing.comresearchgate.net |

| Epipremnum aureum | Leaves | 7.27 | GC-MS | ijlsr.com |

| Ceropegia bulbosa | Flowers | 0.92 | GC-MS | rjpponline.org |

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for separating components in a mixture. iipseries.org Unlike GC, which is suited for volatile compounds, HPLC is ideal for separating less volatile or thermally sensitive molecules. unite.it The separation is based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase. pensoft.net

While GC-MS is the primary method for analyzing this compound directly, HPLC can be integrated into the workflow, particularly for complex mixtures. researchgate.net HPLC can be used as a preliminary purification step to isolate fractions containing ketones from a crude extract before GC-MS analysis. This two-step approach can simplify the final analysis, reduce matrix effects, and improve the detection of minor components. Furthermore, HPLC combined with detectors like mass spectrometry (LC-MS) is a valuable tool for analyzing precursors or derivatives of this compound that may not be suitable for GC. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edurtilab.com The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. rtilab.com These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule. nih.gov

For this compound, the most characteristic feature in its FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the ketone. Saturated aliphatic ketones typically show a strong C=O stretching vibration in the region of 1705-1725 cm⁻¹. spectroscopyonline.comlibretexts.org The presence of a prominent peak in this range is a clear indicator of a ketone functionality. mdpi.com

Additionally, the FTIR spectrum of this compound exhibits absorption bands characteristic of its long aliphatic chain. These include:

C-H stretching vibrations: Found in the 2850-3000 cm⁻¹ region, indicative of the numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups. libretexts.org

C-H bending vibrations: Peaks around 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking) further confirm the presence of alkane structures. libretexts.org

In studies of plant extracts containing this compound, FTIR analysis has been used to confirm the presence of ketones alongside other functional groups like alcohols, carboxylic acids, and alkanes within the complex mixture. updatepublishing.comresearchgate.net

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance for this compound |

| Carbonyl (C=O) | Stretch | 1705-1725 | Confirms ketone functionality. spectroscopyonline.comlibretexts.org |

| C-H (alkane) | Stretch | 2850-3000 | Indicates the long aliphatic hydrocarbon chain. libretexts.org |

| C-H (alkane) | Bend | 1450-1470 | Supports the presence of methylene groups. libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, offering precise information about the carbon skeleton and the chemical environment of each proton. Both ¹H and ¹³C NMR spectra provide data that, when analyzed together, confirm the placement of the carbonyl group at the C-8 position and the structure of the two alkyl chains.

In the ¹H NMR spectrum, the protons on carbons adjacent to the carbonyl group (α-protons at C-7 and C-9) are deshielded and thus exhibit a characteristic downfield chemical shift, typically appearing as a triplet around 2.4 ppm. oregonstate.edupdx.edu The remaining methylene protons along the aliphatic chains (C-2 to C-6 and C-10 to C-17) produce a large, overlapping multiplet in the more shielded upfield region, approximately between 1.2 and 1.6 ppm. The terminal methyl protons (C-1 and C-18) are the most shielded, appearing as a triplet near 0.9 ppm. oregonstate.edu

The ¹³C NMR spectrum provides complementary information. The most notable signal is that of the carbonyl carbon (C-8), which appears significantly downfield in the range of 200–215 ppm due to the strong deshielding effect of the oxygen atom. pdx.edu The α-carbons (C-7 and C-9) are also deshielded compared to other methylene carbons and resonate at approximately 42 ppm. The other carbons in the alkyl chains appear in the typical aliphatic region of 14–32 ppm. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C-8) | N/A | ~211 |

| -CH₂- (C-7, C-9) | ~2.4 (t) | ~42 |

| -CH₂- (C-6, C-10) | ~1.5-1.6 (m) | ~24 |

| -CH₂- (C-2, C-17) | ~1.2-1.4 (m) | ~23 |

| Other -CH₂- | ~1.2-1.4 (m) | ~29-32 |

| -CH₃ (C-1, C-18) | ~0.9 (t) | ~14 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. (t) = triplet, (m) = multiplet.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and provides structural information through the analysis of its fragmentation patterns. nih.govlibretexts.org Upon electron impact ionization, the this compound molecule forms a molecular ion (M⁺˙) which then undergoes characteristic cleavage reactions. The two primary fragmentation pathways for aliphatic ketones are α-cleavage and the McLafferty rearrangement. libretexts.orgwikipedia.org

α-Cleavage: This pathway involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this can occur on either side of C-8:

Cleavage of the C7-C8 bond results in the loss of a heptyl radical (C₇H₁₅˙) and the formation of an acylium ion with a mass-to-charge ratio (m/z) of 183.

Cleavage of the C8-C9 bond leads to the loss of a decyl radical (C₁₀H₂₁˙) and the formation of an acylium ion with an m/z of 127.

McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group). slideshare.netyoutube.com In this compound, a hydrogen atom from C-11 can be transferred to the carbonyl oxygen through a six-membered ring transition state. This is followed by the cleavage of the bond between the α- and β-carbons (C-9 and C-10), resulting in the expulsion of a neutral alkene molecule (1-decene, C₁₀H₂₀) and the formation of a resonance-stabilized enol radical cation with an m/z of 142. libretexts.org An important diagnostic feature of the McLafferty rearrangement is that it produces an even-mass fragment ion from an even-mass molecular ion, which helps to distinguish it from simple cleavage reactions. youtube.com

Table 2: Major Ions in the Mass Spectrum of this compound

| m/z Value | Ion/Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 268 | [C₁₈H₃₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 183 | [CH₃(CH₂)₉C=O]⁺ | α-Cleavage (loss of C₇H₁₅˙) |

| 142 | [C₈H₁₄O]⁺˙ | McLafferty Rearrangement (loss of C₁₀H₂₀) |

Advanced Methods for Purity and Structural Integrity Verification

Beyond primary structural elucidation, a combination of advanced analytical methods is employed to verify the purity and structural integrity of this compound with high confidence. youtube.com A multi-technique approach ensures that potential impurities, isomers, or degradation products are identified and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is exceptionally powerful for purity analysis. Gas chromatography separates this compound from any volatile impurities, such as residual solvents, starting materials, or byproducts from its synthesis. The mass spectrometer then provides mass data for each separated component, allowing for positive identification of the main compound and characterization of impurities.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and reliable method for confirming the presence of the key carbonyl functional group. This compound exhibits a strong, characteristic absorption band in the region of 1700–1750 cm⁻¹, which is indicative of a saturated aliphatic ketone. The absence of significant absorptions for hydroxyl (-OH) or carboxylic acid groups confirms the absence of common oxidation-related impurities like 8-octadecanol (B8747906) or octadecanoic acid.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and assess the thermal purity of the compound. A sharp, well-defined melting peak at a specific temperature is characteristic of a pure crystalline substance. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point, allowing for a quantitative estimation of purity.

Table 3: Advanced Methods for Verification of this compound

| Method | Purpose | Information Obtained |

|---|---|---|

| GC-MS | Purity assessment and identification | Separation of volatile components; molecular weight and fragmentation data for identification. |

| FTIR | Functional group confirmation | Detection of the characteristic C=O stretch; absence of impurity-related functional groups. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-decene |

| 8-Octadecanol |

| This compound |

Biological Activities and Mechanistic Investigations

Antimicrobial Efficacy Investigations

8-Octadecanone, a long-chain aliphatic ketone, has been the subject of various studies to determine its effectiveness against a range of microbial pathogens. Research has shown that this compound possesses notable antimicrobial properties, making it a point of interest in the search for new antimicrobial agents.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Studies have demonstrated that this compound is effective against both Gram-positive and Gram-negative bacteria. Its activity has been confirmed against common pathogenic strains such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net The compound has been identified in various natural sources, including the methanolic leaf extract of Rhynchosia minima and the epidermal mucus of the freshwater fish Channa striata, where its antimicrobial activity is noted. researchgate.netresearchgate.netupdatepublishing.comsemanticscholar.org

The antibacterial efficacy of extracts containing this compound has been evaluated using methods such as measuring the zone of inhibition. For instance, metabolites from the bioconversion of docosahexaenoic acid (DHA) by gut bacteria, which include this compound, have shown significant inhibitory effects against a panel of clinical pathogens. researchgate.netresearchgate.net

Antibacterial Activity of this compound and Related Extracts

| Bacterial Strain | Observed Activity | Source of Compound/Extract | Citation |

|---|---|---|---|

| Staphylococcus aureus | Effective | General studies | |

| Escherichia coli | Effective | General studies | |

| Staphylococcus aureus | Inhibition confirmed | Metabolites from bioconverted DHA | researchgate.net |

| Escherichia coli | Inhibition confirmed | Metabolites from bioconverted DHA | researchgate.net |

| Bacillus cereus | Inhibition confirmed | Metabolites from bioconverted DHA | researchgate.net |

| Pseudomonas aeruginosa | Inhibition confirmed | Metabolites from bioconverted DHA | researchgate.net |

| Salmonella enteritidis | Inhibition confirmed | Metabolites from bioconverted DHA | researchgate.net |

Antifungal Properties Research

In addition to its antibacterial effects, this compound has been reported to possess antifungal properties. researchgate.netresearchgate.net Research has identified it as an antifungal compound in the methanolic callus extracts of Corbichonia decumbens. researchgate.net Studies on the methanolic leaf extract of Rhynchosia minima also highlight the antifungal activity of its constituent compounds, including this compound. researchgate.netupdatepublishing.comsemanticscholar.org The compound's ability to inhibit fungal growth suggests its potential as a broad-spectrum antimicrobial agent.

Proposed Mechanisms of Antimicrobial Action

The primary proposed mechanism for the antimicrobial activity of this compound is the disruption of microbial cell membranes. The long hydrocarbon chain of the molecule allows it to interact with the lipid bilayer of the cell membrane. This interaction is thought to increase the permeability of the membrane, leading to the leakage of intracellular components and ultimately causing cell lysis and death. This mode of action is characteristic of other long-chain fatty ketones and fatty acids, which are known for their ability to compromise the structural integrity of microbial cell membranes. frontiersin.org The hydrophobicity imparted by the long carbon chain is a key factor in its ability to disrupt the lipid-rich environment of the cell membrane. frontiersin.org

Comparative Studies with Other Antimicrobial Agents

When compared to other antimicrobial compounds, this compound's activity is influenced by its chemical structure. The presence of a ketone functional group provides a degree of polarity that distinguishes it from nonpolar alkanes. Its long C18 carbon chain enhances its lipid solubility, which is a critical factor in its ability to interact with cell membranes, a mechanism it shares with other long-chain fatty acids and ketones. In studies analyzing plant extracts, this compound is often identified alongside other bioactive compounds like 1-Heptadecene and hexadecanoic acid, which also exhibit antibiotic and antimicrobial properties. researchgate.netupdatepublishing.comsemanticscholar.orgresearchgate.net

Role in Inter-Species Chemical Communication

Identification as a Potential Insect Pheromone Component

Beyond its antimicrobial activities, this compound has been identified as a potential component of insect pheromones. ijplantenviro.com Pheromones are chemical signals used for communication between individuals of the same species. wikipedia.org Specifically, certain methyl-branched ketones, which are structurally related to this compound, have been identified as sex pheromones in some species of moths, such as those in the subfamily Lithosiinae. tandfonline.comresearchgate.net For example, 6-methyl-2-octadecanone and 14-methyl-2-octadecanone are known pheromone components of the moth Lyclene dharma dharma. tandfonline.comresearchgate.net The carbonyl group in ketones like this compound is a feature found in the pheromones of various insect species. ijplantenviro.com

Research on Chemoreception and Behavioral Responses

Chemoreception is a fundamental sensory process in insects, guiding behaviors such as feeding, mating, and oviposition. entomologa.rufrontiersin.org It involves the detection of chemical cues from the environment, which can be either volatile (olfaction) or contact-based (gustation). entomologa.ru Insect chemoreceptors, located on appendages like antennae and tarsi, are specialized sensilla that bind to chemical ligands and trigger neural signals, leading to specific behavioral responses. entomologa.runih.gov

While direct studies on the chemoreception of this compound are limited, research on related long-chain ketones and cuticular hydrocarbons provides a framework for understanding its potential role. The wax layer on an insect's cuticle, a complex mixture of lipids including ketones, can act as a source of contact pheromones that mediate mate recognition. purdue.edu For instance, in the cerambycid beetle Megacyllene caryae, specific cuticular hydrocarbons are crucial for mate recognition through antennal contact. purdue.edu It is plausible that this compound, as a constituent of plant epicuticular waxes, could be perceived by herbivorous insects during host plant selection or by predatory insects tracking their prey. The compound has been identified as a component of the cuticular waxes of some insects, suggesting a potential role in intraspecific chemical communication.

In studies of stored-product arthropods, microbial volatile organic compounds (MVOCs), which can include ketones, have been shown to elicit a range of behavioral responses, including attraction, repellency, or neutrality, depending on the insect species and the specific chemical blend. nih.gov This highlights the context-dependent nature of insect behavioral responses to chemical cues. Further research using techniques like gas chromatography-mass spectrometry (GC-MS) for volatile analysis and olfactometer bioassays is needed to elucidate the specific behavioral effects of this compound on various insect species. mdpi.comub.edu

Investigations into Other Biological Interactions (e.g., in plant secondary metabolism)

This compound has been identified as a secondary metabolite in a variety of plants, including Ceropegia bulbosa, Rhynchosia minima, and Lantana camara. researchgate.netrjpponline.orgijplantenviro.com Plant secondary metabolites are compounds that are not directly involved in the primary processes of growth and development but play crucial roles in ecological interactions. nau.edu These functions include defense against herbivores and pathogens, allelopathic interactions with other plants, and attracting pollinators and seed dispersers. nau.edu

The presence of this compound in plant tissues suggests its involvement in these ecological roles. For example, its identification in the leaf extract of Rhynchosia minima alongside other compounds with known antimicrobial and insecticidal properties points to a potential defensive function. researchgate.net Similarly, its detection in Lantana camara, a plant known for its insecticidal and antimicrobial activities, further supports this hypothesis. ijplantenviro.com

Furthermore, endophytic fungi, which live symbiotically within plant tissues, have been found to produce this compound. ufmg.braimspress.comlondonmet.ac.uk Endophytes can synthesize a wide array of bioactive compounds, some of which are identical or similar to those produced by their host plants. aimspress.com The production of this compound by endophytes like Fusarium solani isolated from Taxus baccata suggests a complex interplay between the host plant and its microbial inhabitants in producing a chemical arsenal (B13267) for defense and other ecological functions. londonmet.ac.ukfrontiersin.org

Table 1: Plants in which this compound has been Identified as a Secondary Metabolite

| Plant Species | Family | Part of Plant | Reference |

|---|---|---|---|

| Ceropegia bulbosa | Asclepiadaceae | Flowers | rjpponline.org |

| Rhynchosia minima | Fabaceae | Leaves | researchgate.net |

| Lantana camara | Verbenaceae | Not specified | ijplantenviro.com |

| Abutilon pannosum | Malvaceae | Not specified | ekb.eg |

In Vitro Studies on Cellular Responses (excluding clinical human trials)

Recent research has begun to explore the effects of this compound and its structural analogues on cellular processes in vitro, particularly concerning inflammation and cancer.

Inflammation is a complex biological response involving various mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govhmdb.ca Excessive production of these molecules can contribute to inflammatory diseases. nih.govnih.gov Some studies have investigated the anti-inflammatory potential of compounds structurally related to this compound.

For instance, 8-oxo-9-octadecenoic acid (OOA), a structurally similar oxo-fatty acid, was found to significantly suppress the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This inhibition was concentration-dependent and occurred without affecting cell viability. nih.gov OOA also downregulated the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govnih.gov

Furthermore, OOA was shown to decrease the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) like PGE2. nih.gov Prostaglandins are lipid compounds with diverse physiological effects, and their synthesis is a target for many anti-inflammatory drugs. nih.govcaymanchem.com The ability of OOA to inhibit both iNOS and COX-2 suggests that analogues of this compound may possess anti-inflammatory properties by targeting key enzymatic pathways in the inflammatory cascade. Another related compound, octacosanol, has also demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α. nih.gov

Table 2: Effects of this compound Analogues on Inflammatory Markers

| Compound | Cell Line | Inflammatory Marker | Effect | Reference |

|---|---|---|---|---|

| 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 macrophages | Nitric Oxide (NO) | Significant suppression | nih.gov |

| 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 macrophages | Inducible Nitric Oxide Synthase (iNOS) | Downregulated expression | nih.gov |

| 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 macrophages | Cyclooxygenase-2 (COX-2) | Decreased expression | nih.gov |

The potential of natural and synthetic compounds to induce cytotoxicity in cancer cells is a major area of pharmacological research. While direct studies on the cytotoxic effects of this compound are limited, research on its analogues provides some insights. The human breast adenocarcinoma cell line, MCF-7, and the human cervical cancer cell line, HeLa, are commonly used models for in vitro cancer research. sigmaaldrich.comkarmanos.orgwikipedia.orgabmgood.com

In silico docking studies have suggested that this compound may have anti-cancer activity. researchgate.net Experimental studies on other long-chain ketones and related compounds have shown cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net For example, chalcones, which are precursors in flavonoid biosynthesis and share some structural similarities with ketones, have demonstrated significant inhibitory effects against the growth of MCF-7 cells. mdpi.com The cytotoxic activity of these compounds is often dependent on their specific chemical structure, such as the presence and position of substituent groups. mdpi.commdpi.com

While direct evidence is still needed, the structural characteristics of this compound and the observed bioactivities of its analogues suggest that it could be a candidate for further investigation into its potential cytotoxic effects on cancer cell lines like MCF-7 and HeLa. oatext.com

Metabolic Pathways and Biosynthesis Research

Potential Biosynthetic Precursors and Pathways in Natural Sources

8-Octadecanone has been identified as a naturally occurring compound in various plant species, including Rhynchosia minima and Cenchrus biflorus. phytojournal.com Its presence suggests established biosynthetic routes within these organisms, likely originating from common cellular building blocks like fatty acids.

The primary biosynthetic precursors for long-chain ketones such as this compound are understood to be long-chain fatty acids and their corresponding alcohols. foodb.ca The 18-carbon backbone of this compound points to a direct relationship with stearic acid (octadecanoic acid) or its derivatives.

One plausible pathway is the oxidation of the corresponding secondary alcohol, 8-octadecanol (B8747906). In this process, the hydroxyl group at the eighth carbon of 8-octadecanol is oxidized to a carbonyl group, yielding this compound. This is a common biochemical transformation.

Another potential route involves the metabolism of fatty acids. Fatty acid biosynthesis pathways produce long-chain acyl-CoAs, which can be modified through various enzymatic reactions to yield a diverse range of compounds, including ketones. nih.gov The formation of a ketone on the interior of a carbon chain can occur via hydroxylation followed by oxidation.

Table 1: Potential Biosynthetic Precursors for this compound

| Precursor Molecule | Chemical Formula | Class | Plausible Transformation to this compound |

| 8-Octadecanol | C₁₈H₃₈O | Secondary Alcohol | Direct oxidation of the hydroxyl group. |

| Octadecanoic Acid (Stearic Acid) | C₁₈H₃₆O₂ | Fatty Acid | Hydroxylation and subsequent oxidation. |

| cis-8-Octadecenoic Acid | C₁₈H₃₄O₂ | Unsaturated Fatty Acid | Saturation of the double bond followed by oxidation steps. nih.gov |

The conversion of precursors into this compound is mediated by specific classes of enzymes. While the exact enzymes responsible for this compound synthesis in plants like Rhynchosia minima have not been fully characterized, the types of reactions involved are well-known in biochemistry.

Alcohol Dehydrogenases (ADHs): These enzymes are prime candidates for catalyzing the oxidation of 8-octadecanol to this compound. ADHs facilitate the transfer of a hydride from the alcohol's hydroxyl-bearing carbon to a cofactor like NAD⁺ or NADP⁺.

Cytochrome P450 Monooxygenases (CYPs): This versatile enzyme superfamily can hydroxylate non-activated carbons in a hydrocarbon chain, such as in a fatty acid. jmb.or.kr A CYP enzyme could introduce a hydroxyl group at the C-8 position of octadecanoic acid, which is then oxidized to a ketone by a dehydrogenase.

Fatty Acid Modifying Enzymes: In some organisms, pathways related to polyketide synthesis or fatty acid degradation can produce ketones. For instance, the β-oxidation pathway generates β-ketoacyl-CoA intermediates, which could theoretically be diverted and modified to produce other ketone structures. nih.gov

In Silico Pathway Analysis and Prediction for Related Metabolites

Computational tools and in silico analysis play a crucial role in predicting and understanding metabolic pathways for which experimental data is scarce. acs.org For long-chain ketones like this compound, genome-scale metabolic models (GSMMs) of various organisms can be used to identify potential production routes. biorxiv.org

By extending existing metabolic models with reactions for ketone synthesis, researchers can simulate the production of these molecules from various carbon sources. biorxiv.org For example, in silico models for organisms like Pseudomonas putida have been adapted to simulate the synthesis of methyl ketone precursors by incorporating thioesterase reactions that convert β-ketoacyl-CoA to the corresponding β-keto acid. biorxiv.org Similar principles can be applied to predict pathways for symmetrical ketones.

Furthermore, in silico docking simulations can be used to investigate the interaction between potential enzyme candidates and substrates. f1000research.comresearchgate.net For instance, the binding affinity of various fatty acid derivatives to the active site of enzymes like cytochrome P450s or dehydrogenases can be calculated to predict which enzymes are most likely to act on a specific precursor to form a ketone.

Metabolic Engineering and Synthetic Biology Approaches to Ketone Production (theoretical)

The principles of metabolic engineering and synthetic biology offer theoretical pathways to produce valuable long-chain ketones in microbial hosts like Escherichia coli and the oleaginous yeast Yarrowia lipolytica. researchgate.netosti.gov These strategies aim to redirect the host's natural metabolism towards the synthesis of the desired chemical.

Theoretical approaches to produce a symmetrical ketone like this compound could involve:

Enhancing Precursor Supply: Overexpressing genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase, to increase the pool of C18 fatty acids. biorxiv.org

Introducing a Hydroxylation Step: Expressing a heterologous cytochrome P450 monooxygenase engineered for high specificity towards the C-8 position of an 18-carbon fatty acid.

Introducing an Oxidation Step: Co-expressing a specific alcohol dehydrogenase that efficiently converts the newly formed hydroxyl group into a ketone.

Blocking Competing Pathways: Deleting or down-regulating genes that divert precursors into other pathways (e.g., β-oxidation or storage lipids) to maximize the carbon flux towards ketone production. nih.gov

Research has successfully demonstrated the production of various methyl ketones in engineered microbes. For example, disrupting the final step of the β-oxidation pathway in Y. lipolytica led to the accumulation of β-keto-acyl-CoAs, which are precursors for methyl ketones, resulting in a 6,000-fold increase in production over the wild-type strain. researchgate.netnih.gov While this produces methyl ketones, similar strategies of pathway truncation and heterologous enzyme expression could theoretically be adapted for symmetrical ketone synthesis.

Table 2: Theoretical Metabolic Engineering Strategies for Ketone Production

| Strategy | Target Organism (Example) | Key Genetic Modifications | Target Product Class |

| β-Oxidation Truncation | Yarrowia lipolytica | Deletion of the POT1 gene (3-ketoacyl-CoA thiolase). nih.gov | Long-chain methyl ketones. researchgate.net |

| Pathway Introduction | Escherichia coli | Introduction of chain-length specific thioesterases and β-ketoacyl-CoA thioesterases. nih.gov | Medium-chain methyl ketones. nih.gov |

| Precursor Funneling | Pseudomonas taiwanensis | Overexpression of product biosynthesis pathway; deletion of acetyl-CoA consuming pathways. biorxiv.org | Methyl ketones. biorxiv.org |

Biodegradation and Environmental Fate Studies (excluding specific safety aspects)

The environmental fate of this compound is governed by microbial biodegradation processes. Long-chain aliphatic ketones are generally considered to be biodegradable. pjoes.com The degradation pathways for such molecules are often linked to those for n-alkanes.

One established pathway for the microbial degradation of long-chain alkanes is sub-terminal oxidation. mdpi.comasm.org In this process:

An alkane is first oxidized by a monooxygenase (like a cytochrome P450) at a sub-terminal carbon atom to produce a secondary alcohol. jmb.or.kr For a substrate like n-octadecane, this could yield 8-octadecanol.

The secondary alcohol is then oxidized by an alcohol dehydrogenase to the corresponding ketone, in this case, this compound.

The ketone undergoes further oxidation catalyzed by a Baeyer-Villiger monooxygenase (BVMO). nih.gov This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester.

The resulting ester is hydrolyzed by an esterase into an alcohol and a carboxylic acid, which can then enter central metabolism (e.g., the β-oxidation pathway). mdpi.com

Studies on bacteria like Acinetobacter baylyi have identified key enzymes, such as the flavoprotein AlmA, which functions as a BVMO essential for the degradation of long-chain n-alkanes via a ketone intermediate. asm.orgnih.gov This provides a clear model for the environmental breakdown of this compound.

Advanced Research Applications and Future Directions

Utilization as a Precursor in Complex Organic Synthesis

In the field of organic chemistry, 8-Octadecanone serves as a valuable precursor for the synthesis of more complex organic molecules. ugent.be Its chemical structure provides a reactive site—the ketone group—that can be modified through various reactions to build larger and more intricate molecular architectures. ias.ac.in